POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

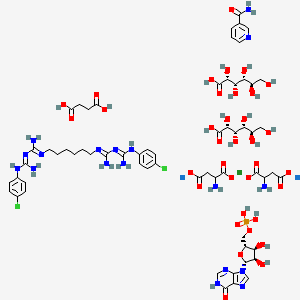

Poly(3,4-ethylenedioxythiophene) nanoparticles are a type of conducting polymer known for their excellent electrical conductivity, stability, and transparency. These nanoparticles are derived from the polymerization of 3,4-ethylenedioxythiophene, a monomer that forms a conjugated polymer with a high degree of electronic conductivity.

Mechanism of Action

Target of Action

Poly(3,4-ethylenedioxythiophene) (PEDOT) Nanopa primarily targets electrochemical systems . It is used as an electrocatalyst for Co (III) reduction in dye-sensitized solar cells (DSSCs) . The compound’s role is to enhance the conductivity and efficiency of these systems .

Mode of Action

PEDOT Nanopa interacts with its targets through electrochemical processes . It exhibits low charge transfer resistance, high diffusion for cobalt redox mediator, and superior electrocatalytic ability over traditional Pt-catalyst . The addition of a proper amount of protonic acid to the oxidative polymerization system can effectively reduce the formation of the terminal carbonyl group of PEDOT chains, which is conducive to the growth of polymer chains, and further improve the carrier concentration, leading to an improvement of conductivity .

Biochemical Pathways

PEDOT Nanopa affects the redox reactions in electrochemical systems . It enhances the reduction of Co (III) in DSSCs, improving the current density and overall performance of the system . The compound’s action on these pathways results in enhanced conductivity and efficiency of the electrochemical systems .

Result of Action

The action of PEDOT Nanopa results in enhanced conductivity and efficiency of electrochemical systems . It improves the current density and overall performance of DSSCs . Furthermore, the compound’s action leads to the growth of polymer chains and an increase in carrier concentration .

Action Environment

The action, efficacy, and stability of PEDOT Nanopa can be influenced by various environmental factors. For instance, the addition of protonic acid in the oxidative polymerization system can enhance the compound’s conductivity . Moreover, the compound’s performance can be optimized by controlling the morphology, crystallinity, and intrinsic electrical conductivity of chemically synthesized PEDOTs .

Biochemical Analysis

Biochemical Properties

Poly(3,4-ethylenedioxythiophene) nanoparticles play a crucial role in biochemical reactions, particularly in the field of bioelectronics. They interact with various enzymes, proteins, and other biomolecules, facilitating electron transfer processes. For instance, poly(3,4-ethylenedioxythiophene) nanoparticles can be used to fabricate electrochemical sensors for nonenzymatic sensing of glucose . The interaction between poly(3,4-ethylenedioxythiophene) nanoparticles and biomolecules such as glucose oxidase enhances the sensitivity and specificity of these sensors .

Cellular Effects

Poly(3,4-ethylenedioxythiophene) nanoparticles have been shown to influence various cellular processes. They can affect cell signaling pathways, gene expression, and cellular metabolism. For example, poly(3,4-ethylenedioxythiophene) nanoparticles have been used in the development of scaffolds for tissue engineering, where they promote cell adhesion and proliferation . Additionally, these nanoparticles can modulate the activity of neuronal cells, making them useful in neuroengineering applications .

Molecular Mechanism

At the molecular level, poly(3,4-ethylenedioxythiophene) nanoparticles exert their effects through various mechanisms. They can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the interaction between poly(3,4-ethylenedioxythiophene) nanoparticles and carbon nanotubes has been shown to enhance the electrocatalytic performance of hybrid films . This interaction facilitates the transfer of electrons, thereby improving the efficiency of electrochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of poly(3,4-ethylenedioxythiophene) nanoparticles can change over time. These nanoparticles exhibit high stability and long-term actuation stability, maintaining up to 95% performance over 360 cycles without degradation . Factors such as temperature and exposure to light can influence their stability and degradation rates .

Dosage Effects in Animal Models

The effects of poly(3,4-ethylenedioxythiophene) nanoparticles vary with different dosages in animal models. At low doses, these nanoparticles have been shown to promote cell proliferation and tissue regeneration . At high doses, they may exhibit toxic or adverse effects, such as inflammation or cytotoxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Poly(3,4-ethylenedioxythiophene) nanoparticles are involved in various metabolic pathways. They interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, poly(3,4-ethylenedioxythiophene) nanoparticles can enhance the activity of enzymes involved in electron transfer processes, thereby improving the efficiency of metabolic reactions .

Transport and Distribution

Within cells and tissues, poly(3,4-ethylenedioxythiophene) nanoparticles are transported and distributed through various mechanisms. They can interact with transporters and binding proteins, affecting their localization and accumulation . For instance, poly(3,4-ethylenedioxythiophene) nanoparticles have been shown to accumulate in specific cellular compartments, enhancing their therapeutic efficacy .

Subcellular Localization

Poly(3,4-ethylenedioxythiophene) nanoparticles exhibit specific subcellular localization, which can influence their activity and function. They may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance their interactions with biomolecules, thereby improving their therapeutic potential .

Preparation Methods

Poly(3,4-ethylenedioxythiophene) nanoparticles can be synthesized through various methods, including oxidative polymerization, miniemulsion polymerization, and template-directed in situ polymerization.

-

Oxidative Polymerization: : This method involves the polymerization of 3,4-ethylenedioxythiophene using an oxidizing agent such as iron(III) p-toluenesulfonate hexahydrate. The reaction is typically carried out in an aqueous medium with a stabilizer like poly(diallyldimethylammonium chloride) to control the size and distribution of the nanoparticles .

-

Miniemulsion Polymerization: : In this method, the monomer is dispersed in an aqueous medium containing surfactants and stabilizers. The polymerization is initiated by an oxidizing agent, resulting in the formation of nanoparticles. This method allows for better control over the size and morphology of the nanoparticles .

-

Template-Directed In Situ Polymerization: : This approach involves the use of templates such as carbon nanotubes or graphene oxide to guide the polymerization of 3,4-ethylenedioxythiophene. The resulting nanocomposites exhibit enhanced properties due to the synergistic effects of the polymer and the template .

Chemical Reactions Analysis

Poly(3,4-ethylenedioxythiophene) nanoparticles undergo various chemical reactions, including oxidation, reduction, and substitution.

-

Oxidation: : The polymer can be oxidized to form a positively charged species, which enhances its electrical conductivity. Common oxidizing agents include iron(III) chloride and iron(III) p-toluenesulfonate .

-

Reduction: : Reduction reactions can be used to modify the electronic properties of the polymer. Reducing agents such as hydrazine and sodium borohydride are commonly used .

-

Substitution: : Substitution reactions involve the replacement of functional groups on the polymer backbone. These reactions can be used to introduce new functionalities and improve the polymer’s properties .

Scientific Research Applications

Poly(3,4-ethylenedioxythiophene) nanoparticles have a wide range of scientific research applications:

-

Electronics: : Due to their high electrical conductivity, these nanoparticles are used in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells .

-

Biomedicine: : The biocompatibility and conductivity of poly(3,4-ethylenedioxythiophene) nanoparticles make them suitable for applications in biosensors, drug delivery systems, and tissue engineering .

-

Energy Storage: : These nanoparticles are used in the development of supercapacitors and batteries due to their high charge storage capacity and stability .

-

Electrochromic Devices: : The polymer’s ability to change color upon oxidation and reduction makes it useful in electrochromic devices for smart windows and displays .

Comparison with Similar Compounds

Poly(3,4-ethylenedioxythiophene) nanoparticles are often compared with other conducting polymers such as polyaniline, polypyrrole, and polyacetylene.

-

Polyaniline: : While polyaniline has good electrical conductivity and environmental stability, poly(3,4-ethylenedioxythiophene) nanoparticles offer better transparency and processability .

-

Polypyrrole: : Polypyrrole is known for its high conductivity and ease of synthesis, but poly(3,4-ethylenedioxythiophene) nanoparticles provide superior mechanical properties and biocompatibility .

-

Polyacetylene: : Polyacetylene was one of the first conducting polymers discovered, but it lacks the stability and processability of poly(3,4-ethylenedioxythiophene) nanoparticles .

Conclusion

Poly(3,4-ethylenedioxythiophene) nanoparticles are a versatile and promising material with a wide range of applications in electronics, biomedicine, and energy storage. Their unique properties, including high electrical conductivity, stability, and transparency, make them an attractive choice for various scientific and industrial applications. Continued research and development in this field are expected to further enhance the performance and expand the applications of these nanoparticles.

Properties

CAS No. |

126213-51-2 |

|---|---|

Molecular Formula |

(C6H4O2S)n |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic acid disodium](/img/structure/B1178021.png)